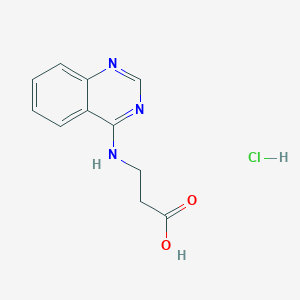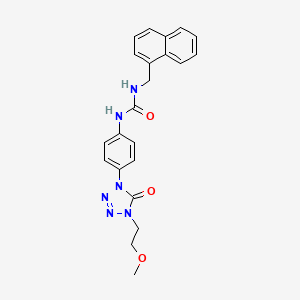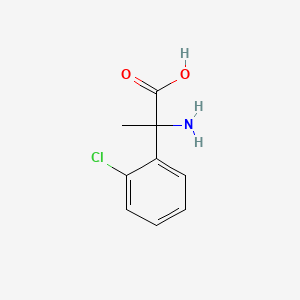
3-(Quinazolin-4-ylamino)-propionic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Many synthetic and natural quinazoline-based drugs have been used clinically to treat diverse pathological conditions .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. For instance, a study describes the synthesis of 2-substituted quinazolin-4(3H)-ones . Another study describes a simple protocol for the synthesis of methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can vary based on the substituents. For example, the empirical formula of 2-(Quinazolin-4-ylamino)acetic acid hydrochloride is C10H10ClN3O2 .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For instance, they can exhibit antioxidant properties when they have at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary based on their structure. For example, the molecular weight of 2-(Quinazolin-4-ylamino)acetic acid hydrochloride is 239.66 .Scientific Research Applications
Anticancer Applications
Quinazolinone derivatives, including 3-(Quinazolin-4-ylamino)-propionic acid hydrochloride, have been studied for their potential anticancer properties. They are known to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazolinone compounds have been shown to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.
Antibacterial and Antifungal Activities
The structural framework of quinazolinones allows for the development of new antibacterial and antifungal agents. Research has indicated that these compounds can act against resistant strains of bacteria and fungi, providing a new avenue for treating infections that do not respond to conventional antibiotics .
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives exhibit significant anti-inflammatory and analgesic effects, making them candidates for the development of new pain management drugs. They modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, thereby alleviating pain and inflammation .
Anticonvulsant Properties
These compounds have also been explored for their anticonvulsant properties. By targeting central nervous system receptors, quinazolinone derivatives can help in controlling seizures and are being investigated as potential treatments for epilepsy .
Cardiovascular Therapeutics
Quinazolinone derivatives like 3-(Quinazolin-4-ylamino)-propionic acid hydrochloride have been studied for their cardiovascular effects. Some derivatives have shown promise in treating conditions like hypertension by relaxing vascular smooth muscles and improving blood flow .
Neurodegenerative Disease Research
The potential neuroprotective effects of quinazolinones are being researched in the context of neurodegenerative diseases. These compounds may offer therapeutic benefits in diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive functions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c15-10(16)5-6-12-11-8-3-1-2-4-9(8)13-7-14-11;/h1-4,7H,5-6H2,(H,15,16)(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUPZCERJUSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinazolin-4-ylamino)-propionic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)
![1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2895702.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)

![[3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2895706.png)
![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2895709.png)
![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)
![2-(4-Fluorophenyl)sulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2895714.png)


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)
![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)